molecular formula C12H16IN3O2 B11778430 tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B11778430
M. Wt: 361.18 g/mol
InChI Key: NYISJIHAABNHTL-UHFFFAOYSA-N
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Description

tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an iodine atom, and a dihydropyrido[4,3-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.

    Introduction of the iodine atom: The iodination step can be performed using iodine or an iodine-containing reagent under suitable conditions.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives. For example, reduction of the iodine atom can lead to the formation of the corresponding hydrogenated compound.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

    Biology: The compound has potential biological activities, including antimicrobial and antiproliferative properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a chlorine atom instead of an iodine atom. The substitution of chlorine for iodine can lead to differences in reactivity and biological activity.

    tert-Butyl 2-bromo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a bromine atom instead of an iodine atom. Bromine is less reactive than iodine, which can affect the compound’s chemical properties.

    tert-Butyl 2-fluoro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a fluorine atom instead of an iodine atom. Fluorine is highly electronegative, which can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C12H16IN3O2

Molecular Weight

361.18 g/mol

IUPAC Name

tert-butyl 2-iodo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H16IN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3

InChI Key

NYISJIHAABNHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)I

Origin of Product

United States

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